4-(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-5-ethylthiophene-2-carboxylic acid
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Overview
Description
4-(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-5-ethylthiophene-2-carboxylic acid is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines These compounds are known for their aromatic heterocyclic structures, which consist of a pyrazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-5-ethylthiophene-2-carboxylic acid typically involves multiple stepsThe reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the production process .
Chemical Reactions Analysis
Types of Reactions
4-(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-5-ethylthiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
4-(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-5-ethylthiophene-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for studying intracellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-5-ethylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines, such as:
- (6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine hydrochloride
- (5-Chloropyrazolo[1,5-a]pyrimidin-7-yl)-(4-methanesulfonylphenyl)amine .
Uniqueness
What sets 4-(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-5-ethylthiophene-2-carboxylic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H10ClN3O2S |
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Molecular Weight |
307.76 g/mol |
IUPAC Name |
4-(6-chloropyrazolo[1,5-a]pyrimidin-3-yl)-5-ethylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C13H10ClN3O2S/c1-2-10-8(3-11(20-10)13(18)19)9-5-16-17-6-7(14)4-15-12(9)17/h3-6H,2H2,1H3,(H,18,19) |
InChI Key |
CLMLFSCEXIYDSL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)O)C2=C3N=CC(=CN3N=C2)Cl |
Origin of Product |
United States |
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